molecular formula C19H28O5 B12392650 6-O-Isobutyrylbritannilactone

6-O-Isobutyrylbritannilactone

Cat. No.: B12392650
M. Wt: 336.4 g/mol
InChI Key: RIFCMNAQMNUNKD-ASTDHERZSA-N
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Description

6-O-Isobutyrylbritannilactone is a sesquiterpene lactone compound isolated from the flowers of Inula britannica, a plant species widely used in traditional Chinese medicine. This compound has garnered attention for its potential as a natural inhibitor of melanogenesis, the process by which melanin is produced in the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-O-Isobutyrylbritannilactone can be isolated from the ethanolic extracts of Inula britannica flowers. The extraction process involves the use of ethanol as a solvent to obtain the crude extract, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research and development are needed to establish efficient synthetic routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-O-Isobutyrylbritannilactone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

6-O-Isobutyrylbritannilactone exerts its effects by modulating several signaling pathways involved in melanogenesis. It inhibits the activity of tyrosinase, an enzyme crucial for melanin production, by affecting the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP1 and TRP2). Additionally, it modulates the extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K)/AKT, and cAMP response element-binding protein (CREB) pathways .

Comparison with Similar Compounds

6-O-Isobutyrylbritannilactone can be compared with other sesquiterpene lactones such as arctigenin and heteropolysaccharides, which also exhibit anti-melanogenesis activity . this compound is unique in its specific modulation of multiple signaling pathways, making it a promising candidate for further research and development.

List of Similar Compounds

  • Arctigenin
  • Heteropolysaccharides

Properties

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

[(3aR,4S,7aR)-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O5/c1-10(2)18(21)24-17-15(11(3)7-6-8-20)12(4)9-14-16(17)13(5)19(22)23-14/h10-11,14,16-17,20H,5-9H2,1-4H3/t11-,14+,16+,17+/m0/s1

InChI Key

RIFCMNAQMNUNKD-ASTDHERZSA-N

Isomeric SMILES

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCO

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCO

Origin of Product

United States

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